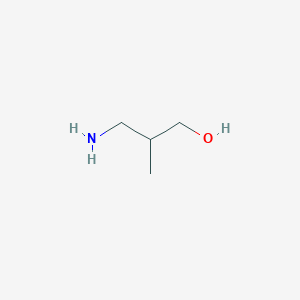
3-Amino-2-methylpropan-1-ol
Cat. No. B174790
M. Wt: 89.14 g/mol
InChI Key: FVXBTPGZQMNAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04521337
Procedure details


A solution of 3-amino-2-methyl propan-1-ol (4) (0.400 g) in dry benzene (10 ml) was treated with cyclohexanone (0.450 g) and heated at reflux in an apparatus with provision for water removal for 5 hours. The product was concentrated to give the crude 3-methyl-1-oxa-5-azospiro[5.5]undecane (5) as a yellow oil; νmax. (CH2Cl2) 3450, 1660 (weak, Schiffs base); 1460, 1450, 1160, 1040 cm-1. This material was redissolved in dry benzene (10 ml) and stirred and cooled in an ice-bath, treated with diketene (0.37 ml) and stirring continued at 0° C. for 1 h followed by room temperature for 1 h. The solvent was evaporated and the residue chromatographed on Kieselgel 60 (<230 mesh ASTM) eluting with hexane grading to 1:1 ethyl acetate/hexane, to give 1-[3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl]butan-1,3 -dione (6) (0.400 g) as a yellow oil; νmax (CH2Cl2) 1725, 1640, 1450, 1410, 1550 cm-1 ; δ (ppm, CDCl3) 0.96 (3H, d, J=7 Hz, CH3CH); 1.25-2.70 (10H, m, cyclohexyl); 2.10-2.20 (1H, m, CH3CH); 2.27 (3H, s, C(O)CH3); 3.10 (1H, dd, J=12, 7 Hz, CHaHbN); 3.27 (1H, dd, J=11, 7 Hz, CHaHbO); 3.34 (1H, dd, J=12, 7 Hz, CHAHb N); 3.50 (2H, d, J=2.5 Hz, COCH2CO); 3.94 (1H, dd, J=11, 7 Hz, CHaHbO).







Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([CH3:6])[CH2:4][OH:5].[C:7]1(=O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.O.[CH2:15]=[C:16]1[O:20][C:18](=[O:19])[CH2:17]1>C1C=CC=CC=1.C(Cl)Cl>[CH3:6][CH:3]1[CH2:2][N:1]([C:18](=[O:19])[CH2:17][C:16](=[O:20])[CH3:15])[C:7]2([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[O:5][CH2:4]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC(CO)C
|
|
Name
|
|
|
Quantity
|
0.45 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0.37 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=C1CC(=O)O1
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The product was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude 3-methyl-1-oxa-5-azospiro[5.5]undecane (5) as a yellow oil
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice-bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
followed by room temperature for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue chromatographed on Kieselgel 60 (<230 mesh ASTM)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with hexane grading to 1:1 ethyl acetate/hexane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1COC2(N(C1)C(CC(C)=O)=O)CCCCC2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
